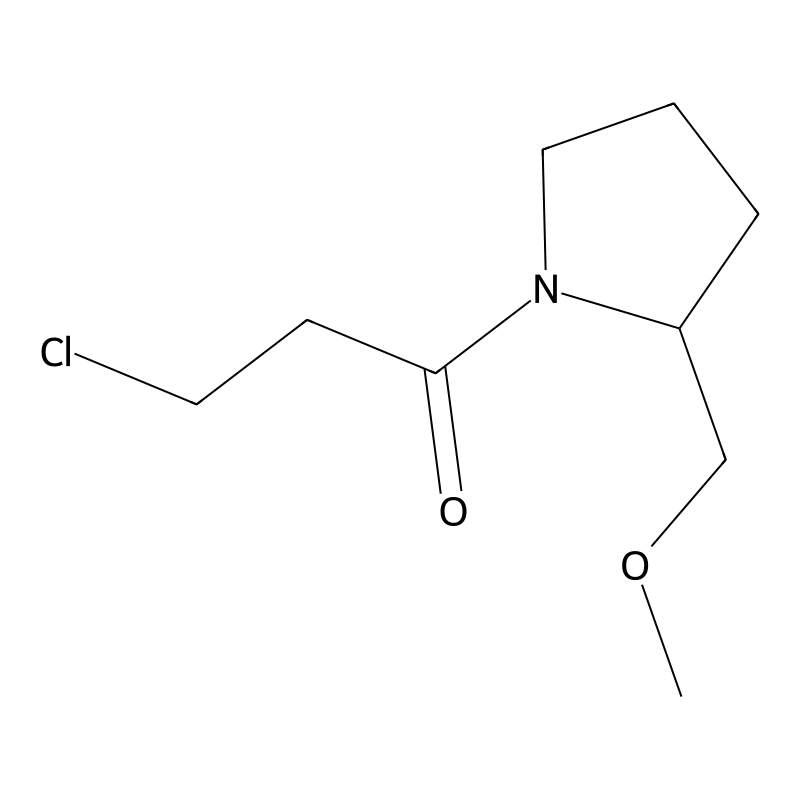

3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Possible reasons for this lack of information:

- The molecule may be a very recent discovery and not yet widely studied.

- It could be a proprietary compound not freely available for research purposes.

- It might be an intermediate in a larger synthetic pathway, not intended as an end product.

Further Exploration

If you have a particular research interest in 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one, consider these options:

- Scientific literature search using more general terms: Try searching for research papers focused on the chemical class (e.g., pyrrolidinones or chlorinated ketones) or the target biological process you're interested in. This might lead you to publications that mention this specific molecule as a side product or potential derivative.

- Patent databases: If the molecule is part of a commercial development, it might be mentioned in a patent application. Scientific databases like Google Patents or Espacenet can be helpful for such searches .

3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is an organic compound characterized by the presence of a chloro group, a methoxymethyl substituent, and a pyrrolidine ring attached to a propanone backbone. Its molecular formula is , and it has a CAS number of 1341385-91-8. The structure of this compound includes a three-carbon chain with a ketone functional group and a nitrogen-containing heterocycle, which contributes to its unique chemical properties and potential biological activities.

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.

- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction: The carbonyl group can be reduced to yield alcohols utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

Research indicates that 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one may exhibit significant biological activity. It has been studied for its interactions with various enzymes and proteins, potentially influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. Specific studies have shown that compounds with similar structures can modulate the activity of nuclear receptors involved in immune regulation, suggesting that this compound may also play a role in immunological responses.

The synthesis of 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-chloropropanone with 2-(methoxymethyl)pyrrolidine. This reaction is generally carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic substitution. The reaction mixture is usually heated to promote the formation of the desired product.

In industrial settings, production may utilize continuous flow reactors to enhance yield and purity, with automated systems ensuring precise control over reaction parameters like temperature and pressure.

3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one has several applications across various fields:

- Chemical Research: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Biological Studies: The compound is investigated for its potential therapeutic properties and interactions with biomolecules.

- Industrial Uses: It is utilized in producing specialty chemicals and materials.

Interaction studies focus on how 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one interacts with specific molecular targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action, including binding affinity and specificity towards various biochemical pathways. Preliminary findings suggest that it may act as an inhibitor or activator of certain biological targets, influencing their activity significantly.

Several compounds share structural similarities with 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | 1342004-74-3 | Contains a pyrrolidine ring and chloropropanone moiety | Different position of chlorination |

| 3-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | 2097973-70-9 | Features trifluoromethyl substitution | Enhanced lipophilicity due to trifluoromethyl group |

| (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine | 59983-39-0 | Contains methoxymethyl group but lacks halogen substitution | No chloro group; primarily used as chiral auxiliary |

These comparisons illustrate how 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one stands out due to its specific halogen substitution and structural configuration, which may influence its reactivity and biological activity differently than its analogs .